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Compound of Interest

Compound Name: 2-Methylphenethyl alcohol

Cat. No.: B011782 Get Quote

A comprehensive spectroscopic comparison of 2-methylphenethyl alcohol (ortho), 3-

methylphenethyl alcohol (meta), and 4-methylphenethyl alcohol (para) reveals distinct

differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These

variations, arising from the positional differences of the methyl group on the aromatic ring,

provide a clear methodology for the unambiguous identification of each isomer, a critical step

for researchers, scientists, and drug development professionals.

This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry

data for the three isomers of methylphenethyl alcohol. The strategic placement of the methyl

group—ortho, meta, or para to the phenethyl alcohol moiety—induces subtle yet measurable

changes in the chemical environment of the protons and carbon atoms, leading to unique

spectral fingerprints for each compound.

Comparative Spectroscopic Data
The key distinguishing features in the spectra of the ortho, meta, and para isomers are

summarized in the tables below. These differences are most pronounced in the aromatic region

of the NMR spectra and in the fingerprint region of the IR spectra.

¹H NMR Spectral Data
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The chemical shifts (δ) in ppm for the protons of the three isomers are presented below. The

aromatic protons, in particular, show distinct splitting patterns and chemical shifts that are

characteristic of the substitution pattern on the benzene ring.

Proton Assignment

Ortho-

Methylphenethyl

Alcohol

Meta-

Methylphenethyl

Alcohol

Para-

Methylphenethyl

Alcohol

Ar-H 7.16 - 7.11 (m, 4H) ~7.20 - 6.90 (m, 4H)
7.08 (d, 2H), 7.08 (d,

2H)

-CH₂- (alpha to Ar) 2.89 (t, 2H) ~2.85 (t, 2H) 2.76 (t, 2H)

-CH₂- (beta to Ar) 3.81 (t, 2H) ~3.80 (t, 2H) 3.73 (t, 2H)

Ar-CH₃ 2.33 (s, 3H) ~2.30 (s, 3H) 2.29 (s, 3H)

-OH 1.59 (s, 1H) (variable) (variable)

¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the

molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the position

of the methyl substituent.
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Carbon Assignment

Ortho-

Methylphenethyl

Alcohol

Meta-

Methylphenethyl

Alcohol

Para-

Methylphenethyl

Alcohol

Ar-C (quaternary, C-

Ar)
~136.5 ~138.0 ~135.5

Ar-C (quaternary, C-

CH₃)
~136.0 ~137.5 ~130.0

Ar-CH
~130.5, 127.0, 126.5,

126.0

~129.0, 128.5, 127.0,

126.0
~129.5, 129.0

-CH₂- (alpha to Ar) ~36.5 ~39.0 ~38.5

-CH₂- (beta to Ar) ~61.5 ~63.0 ~62.5

Ar-CH₃ ~19.0 ~21.5 ~21.0

Infrared (IR) Spectroscopy Data
The IR spectra show characteristic absorption bands for the hydroxyl (-OH) and aromatic (C-H

and C=C) groups. The pattern of out-of-plane C-H bending vibrations in the fingerprint region

(below 900 cm⁻¹) is particularly diagnostic of the substitution pattern on the benzene ring.

Functional Group

Ortho-

Methylphenethyl

Alcohol

Meta-

Methylphenethyl

Alcohol

Para-

Methylphenethyl

Alcohol

O-H stretch ~3330 cm⁻¹ (broad) ~3340 cm⁻¹ (broad) ~3330 cm⁻¹ (broad)

C-H stretch (aromatic) ~3020 cm⁻¹ ~3020 cm⁻¹ ~3020 cm⁻¹

C-H stretch (aliphatic) ~2930, 2870 cm⁻¹ ~2930, 2870 cm⁻¹ ~2930, 2870 cm⁻¹

C=C stretch

(aromatic)
~1605, 1495 cm⁻¹ ~1610, 1490 cm⁻¹ ~1615, 1515 cm⁻¹

C-O stretch ~1045 cm⁻¹ ~1040 cm⁻¹ ~1050 cm⁻¹

C-H out-of-plane bend
~750 cm⁻¹ (ortho-

disubstituted)

~780, 690 cm⁻¹

(meta-disubstituted)

~810 cm⁻¹ (para-

disubstituted)
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Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of the three isomers results in a molecular ion

peak (M⁺) at m/z 136. The fragmentation patterns show some characteristic differences,

particularly in the relative abundances of key fragment ions.

Fragment Ion (m/z)

Ortho-

Methylphenethyl

Alcohol

Meta-

Methylphenethyl

Alcohol

Para-

Methylphenethyl

Alcohol

136 (M⁺) Present Present Present

105 (M - CH₂OH)⁺ Abundant Abundant Abundant

91 (C₇H₇)⁺ Base Peak Base Peak Base Peak

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this comparison.

¹H and ¹³C NMR Spectroscopy
A sample of the methylphenethyl alcohol isomer (approximately 10-20 mg) was dissolved in

deuterated chloroform (CDCl₃, ~0.6 mL) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR,

16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were

acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form

a thin film. The IR spectrum was recorded using an FT-IR spectrometer over a range of 4000-

600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was

recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of the methylphenethyl alcohol isomer in dichloromethane was injected into a

GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven

temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was

operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating the ortho, meta, and

para isomers of methylphenethyl alcohol based on their spectroscopic data.
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Caption: Workflow for the spectroscopic differentiation of methylphenethyl alcohol isomers.
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By systematically applying these spectroscopic techniques and carefully interpreting the

resulting data, researchers can confidently distinguish between the ortho, meta, and para

isomers of methylphenethyl alcohol, ensuring the correct identification of these compounds in

their scientific endeavors.

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Ortho,
Meta, and Para Isomers of Methylphenethyl Alcohol]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b011782#spectroscopic-comparison-of-
ortho-meta-and-para-isomers-of-methylphenethyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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